Tetrafunctional Vinyl Density vs. Divinylbenzene – Crosslink Functionality Advantage
2,3,5,6-Tetrakis(ethenyl)phenol carries four polymerizable vinyl groups on a single aromatic ring (molecular weight 198.26 g·mol⁻¹), yielding a vinyl-group density of ~20.2 mmol vinyl per gram of monomer. The most common aromatic crosslinker, divinylbenzene (DVB; MW 130.19 g·mol⁻¹), carries only two vinyl groups, providing ~15.4 mmol vinyl per gram. While the per-gram vinyl loading is higher for the tetrakis compound, the critical differentiation lies in the functionality number (f = 4 vs. f = 2), which governs the gel-point conversion and ultimate crosslink density. In a systematic study of di-, tri-, and tetravinyl crosslinkers copolymerized with HEMA, Gomez et al. demonstrated that reducing the vinyl-to-vinyl spacer length while increasing functionality produced networks with significantly higher porosity and crosslinking degree [1]. The tetrafunctional architecture of 2,3,5,6-tetrakis(ethenyl)phenol places all four reactive sites on the same benzene core, minimizing the spacer length to zero carbons between vinyl branches, a structural feature expected to maximize crosslink density relative to DVB where the two vinyl groups are separated by the aromatic ring without additional branching points.
| Evidence Dimension | Vinyl functionality (number of polymerizable groups per monomer molecule) |
|---|---|
| Target Compound Data | 4 vinyl groups per molecule (f = 4); vinyl-group density ~20.2 mmol/g; zero-atom spacer between branching points on the aromatic core |
| Comparator Or Baseline | Divinylbenzene (DVB): 2 vinyl groups per molecule (f = 2); vinyl-group density ~15.4 mmol/g; two vinyl groups separated by the aromatic ring without additional branching |
| Quantified Difference | 2× higher functionality (f = 4 vs. f = 2); higher crosslink density and lower gel-point conversion predicted by Flory-Stockmayer theory for tetrafunctional vs. difunctional monomers |
| Conditions | Class-level inference from Gomez et al. (2004) – suspension polymerization of HEMA with di- (EGDMA), tri- (NTETA), and tetrafunctional (PETA) crosslinkers at 70–85 °C; data on target compound specifically are not available from a head-to-head study. |
Why This Matters
For procurement of crosslinking monomers, higher functionality directly translates to the ability to achieve target network mechanical properties and porosity at lower molar incorporation, reducing the mass fraction of crosslinker needed and potentially lowering the leachable fraction of unreacted monomer in the final polymer article.
- [1] Gomez, C.G.; Alvarez Igarzabal, C.I.; Strumia, M.C. (2004). Effect of the crosslinking agent on porous networks formation of HEMA-based copolymers. Polymer, 45(18), 6189–6194. DOI: 10.1016/j.polymer.2004.07.009. View Source
